molecular formula C13H16N2O B14444040 4-(1-Butyl-1H-imidazol-5-yl)phenol CAS No. 74730-71-5

4-(1-Butyl-1H-imidazol-5-yl)phenol

Cat. No.: B14444040
CAS No.: 74730-71-5
M. Wt: 216.28 g/mol
InChI Key: GHIZUGWVFGHXJI-UHFFFAOYSA-N
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Description

4-(1-Butyl-1H-imidazol-5-yl)phenol is an organic compound that features a phenol group attached to a butyl-substituted imidazole ring. This compound is part of the broader class of phenylimidazoles, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and one-pot multi-component reactions are employed to streamline the production process and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-Butyl-1H-imidazol-5-yl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Butyl-1H-imidazol-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Butyl-1H-imidazol-5-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to produce nitric oxide, a messenger molecule with diverse functions in the body, including mediating tumoricidal and bactericidal actions in macrophages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Butyl-1H-imidazol-5-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets compared to other phenylimidazoles .

Properties

CAS No.

74730-71-5

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-(3-butylimidazol-4-yl)phenol

InChI

InChI=1S/C13H16N2O/c1-2-3-8-15-10-14-9-13(15)11-4-6-12(16)7-5-11/h4-7,9-10,16H,2-3,8H2,1H3

InChI Key

GHIZUGWVFGHXJI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC=C1C2=CC=C(C=C2)O

Origin of Product

United States

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